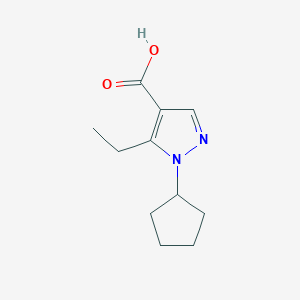

1-cyclopentyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopentyl-5-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-10-9(11(14)15)7-12-13(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACPZVLRBMREGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-5-ethyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 208.26 g/mol. The structural features include a cyclopentyl group at the first nitrogen, an ethyl group at the fifth carbon, and a carboxylic acid functional group at the fourth carbon position.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:

- Anti-inflammatory Effects : This compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Modulation : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell metabolism.

- Receptor Interaction : It may interact with receptors such as the VR1 (Type I Vanilloid) receptor, influencing pain pathways and inflammation .

Anticancer Activity

A study evaluating the cytotoxic effects of various pyrazole derivatives found that this compound exhibited significant activity against several cancer cell lines. The IC values were determined through MTT assays, revealing promising results compared to standard chemotherapeutics .

Anti-inflammatory Studies

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent. Further research is required to elucidate the exact signaling pathways involved .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid | CHNO | Methyl group instead of ethyl | Moderate anticancer activity |

| 1-Cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid | CHNO | Propyl group introduces steric differences | Enhanced anti-inflammatory effects |

| 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | CHFNO | Fluorine substitution enhances electronic properties | Increased cytotoxicity against cancer cells |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, researchers assessed the effects of this compound on human acute lymphoblastic leukemia (CEM-C7) cell lines. The compound demonstrated an IC value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity compared to untreated controls .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40%, suggesting a strong inhibitory effect on inflammatory cytokine production.

Scientific Research Applications

Chemistry

1-Cyclopentyl-5-ethyl-1H-pyrazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and as a reagent in various chemical reactions, including:

- Oxidation : Converting hydroxyl groups to carbonyls.

- Reduction : Transforming carboxylic acids to alcohols.

- Substitution Reactions : Modifying the pyrazole ring with various electrophiles.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential use in treating infections.

- Anti-inflammatory Effects : In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting applications in managing conditions like arthritis.

Medicine

The compound is under investigation for its therapeutic potential:

- Analgesic Properties : Preliminary research suggests it may provide pain relief.

- Anticancer Potential : Studies indicate that it can induce apoptosis in cancer cells, showing promise for cancer treatment.

Industry

In industrial applications, this compound is used:

- As an intermediate in the synthesis of pharmaceuticals.

- In the development of new materials with specific desired properties.

Antimicrobial Activity

A study evaluated various pyrazole derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition zones against both E. coli and S. aureus, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Study

In a controlled animal model of induced inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. This suggests its efficacy as an anti-inflammatory agent.

Anticancer Research

Research conducted on human cancer cell lines demonstrated that the compound exhibited dose-dependent inhibition of cell growth, with over 40% apoptosis observed at higher concentrations. This points to its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The cyclopentyl group in the target compound likely increases lipophilicity compared to phenyl or cyclohexyl analogs, impacting membrane permeability and bioavailability .

- Electron Effects : Nitro and methoxy substituents (e.g., in ) modulate electronic properties, affecting reactivity and binding to biological targets.

- Hydrogen Bonding : The carboxylic acid group at C4 is a conserved feature, enabling salt bridge formation in drug-receptor interactions .

Preparation Methods

Halogen-Substituted Intermediate Route (Based on Patent EP 4008715 A1)

This method involves the preparation of a halogen-substituted compound as an intermediate, which is then converted into the target pyrazole derivative.

Step 1: Formation of Halogen-Substituted Compound

- A piperazine derivative reacts with a halogenated acetyl halide derivative in a solvent such as chloroform.

- Triethylamine is used as a catalyst.

- The reaction yields a halogen-substituted intermediate compound.

Step 2: Pyrazole Ring Closure

- The halogen-substituted intermediate reacts with methylhydrazine.

- This reaction closes the pyrazole ring, forming a halogen-substituted alkyl-1-methylpyrazole derivative.

Step 3: Hydrolysis/Oxidation

- If the intermediate has an ester group, hydrolysis with sodium hydroxide followed by acidification yields the carboxylic acid.

- Alternatively, oxidation with sodium hypochlorite or oxygen can be used if the intermediate is an alkyl derivative.

-

- Suitable for industrial production due to relatively mild conditions.

- High selectivity and yield.

| Step | Reagents | Solvent | Catalyst | Temperature | Notes |

|---|---|---|---|---|---|

| Halogen-substituted compound formation | Piperazine derivative + halogenated acetyl halide | Chloroform | Triethylamine | Room temp | Efficient halogen incorporation |

| Pyrazole ring closure | Halogen-substituted compound + methylhydrazine | Not specified | None specified | Mild | Ring closure to pyrazole |

| Hydrolysis/Oxidation | NaOH (hydrolysis) or NaOCl (oxidation) | Aqueous solution | None specified | Ambient to mild heating | Conversion to carboxylic acid |

This method is described in detail in patent EP 4008715 A1 and is considered industrially scalable.

Alternative Methods (Contextual Comparison)

While the above method is specific to halogen-substituted pyrazole derivatives, other methods reported for related pyrazole carboxylic acids include:

-

- Starts from ethyl difluoroacetate and involves multiple condensation and ring-closing steps.

- Generally more costly and less favored for industrial scale.

Use of Difluoroacetyl Fluoride Gas:

- Introduced into ethyl dimethylaminoacrylate, followed by ring closure.

- Shorter steps but requires specialized equipment and careful handling of volatile amines.

Difluorochloroacetyl Chloride Route:

- Involves ketene reaction and subsequent reductions.

- Longer synthetic route with challenges in raw material sourcing and waste management.

These methods are more relevant to fluorine-substituted pyrazole derivatives but provide context for the complexity in pyrazole synthesis.

Research Findings and Industrial Relevance

- The halogen-substituted intermediate method offers a balance of cost-effectiveness, environmental considerations, and scalability.

- Reaction selectivity is enhanced by choice of solvent and catalyst, reducing by-products.

- The method allows for structural variation by altering substituents on the piperazine or acetyl halide derivatives, enabling synthesis of diverse pyrazole derivatives.

- Hydrolysis and oxidation steps are well-established, providing reliable conversion to the carboxylic acid functionality.

- Industrial application is supported by patent protections and demonstrated scalability.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|

| Halogen-Substituted Intermediate | Piperazine derivative, halogenated acetyl halide, methylhydrazine, NaOH | High yield, mild conditions, scalable | Requires halogenated reagents | High |

| Claisen Condensation | Ethyl difluoroacetate, triethyl orthoformate, methylhydrazine | Established chemistry | High cost, multiple steps | Moderate |

| Difluoroacetyl Fluoride Gas Route | Difluoroacetyl fluoride, ethyl dimethylaminoacrylate, methylhydrazine | Short steps, high yield | Equipment intensive, volatile amines | Moderate to low |

| Difluorochloroacetyl Chloride Route | Difluorochloroacetyl chloride, ketene, zinc or Pd/C | Well-defined intermediates | Long route, waste generation | Low |

Q & A

Basic: What are the common synthetic routes for 1-cyclopentyl-5-ethyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions involving precursors like ethyl acetoacetate, substituted hydrazines, and cyclopentyl derivatives. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Modifications to substituents (e.g., cyclopentyl or ethyl groups) are introduced during the cyclization step using tailored reagents.

Basic: What spectroscopic and analytical techniques validate its structural identity?

Key methods include:

- IR spectroscopy to confirm carboxylic acid (-COOH) and pyrazole ring vibrations.

- ¹H/¹³C-NMR for substituent positioning (e.g., cyclopentyl protons at δ ~1.5–2.5 ppm, ethyl CH₃ at δ ~1.2 ppm).

- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns.

- Elemental analysis to ensure purity (>95%) .

Advanced: How is X-ray crystallography employed to resolve its crystal structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure, resolving bond lengths, angles, and intermolecular interactions. For example, similar pyrazole derivatives exhibit planar pyrazole rings with dihedral angles <5° between substituents. Hydrogen-bonding networks (e.g., O–H···N or O–H···O) are mapped using CrystalExplorer or Mercury .

Advanced: How do hydrogen-bonding patterns influence crystallographic packing?

Graph set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like (carboxylic acid dimers) or chains. These patterns dictate solubility and stability. For instance, strong O–H···N bonds in pyrazole derivatives enhance lattice energy, reducing hygroscopicity .

Advanced: What computational methods align with experimental data for this compound?

- Density Functional Theory (DFT) calculates optimized geometries and vibrational frequencies (B3LYP/6-311++G(d,p)), validating experimental IR/NMR data.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···H, C···O contacts) .

Advanced: How to address contradictions between experimental and computational results?

Discrepancies in bond lengths or spectral peaks are resolved by:

- Cross-validating with solid-state NMR (for crystal packing effects).

- Reassessing synthesis purity via HPLC or DSC (differential scanning calorimetry).

- Testing alternative DFT functionals (e.g., ωB97X-D for dispersion corrections) .

Basic: What purification strategies are effective post-synthesis?

- Recrystallization from ethanol/water mixtures removes unreacted precursors.

- Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product from byproducts .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

- Substituent variation : Replace cyclopentyl with bulkier groups (e.g., cyclohexyl) to probe steric effects.

- Bioactivity assays : Test anti-inflammatory activity via in vitro COX-2 inhibition or in vivo carrageenan-induced edema models .

Advanced: What challenges arise in refining crystal structures with twinning or disorder?

- Twinning : Use SHELXL’s TWIN command to model overlapping lattices.

- Disordered substituents : Apply geometric restraints (e.g., SIMU/ISOR) to stabilize refinement .

Basic: What protocols ensure compound purity for biological testing?

- Elemental analysis (C, H, N within ±0.4% of theoretical values).

- HPLC with C18 columns (≥95% peak area at λ = 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.